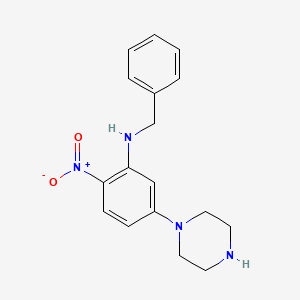![molecular formula C11H17N3O B2763481 N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2224326-60-5](/img/structure/B2763481.png)
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide involves its conversion into the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ then selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of parkinsonism.
Biochemical and Physiological Effects
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its neurotoxic effects on dopaminergic neurons, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has also been shown to increase oxidative stress and inflammation in the brain. These effects may contribute to the development of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide also has a number of limitations, including its potential toxicity and the fact that it does not accurately replicate the pathology of Parkinson's disease in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the potential use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for developing new drugs and therapies for a variety of other diseases and conditions.
Synthesemethoden
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 1,3,5-trimethylpyrazole with methyl iodide, followed by the reaction of the resulting compound with propargyl bromide. The final product is then purified through a process of recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is in the study of Parkinson's disease. N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to cause parkinsonism in humans and non-human primates, making it a valuable tool for studying the disease and developing new treatments.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-11(15)13(4)7-10-8(2)12-14(5)9(10)3/h6H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUISRNBPGGPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-[(trimethyl-1h-pyrazol-4-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)



![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
